molecular formula C17H19N5O4 B12171520 ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate

ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate

Cat. No.: B12171520
M. Wt: 357.4 g/mol
InChI Key: XJMVPLORHPFNIN-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate is a complex organic compound that features an imidazole ring fused with a triazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties. The presence of both imidazole and triazole rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia, followed by cyclization.

    Formation of the triazole ring: This involves the reaction of hydrazine with an appropriate nitrile compound.

    Coupling of the imidazole and triazole rings: This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired fused ring system.

    Acetylation and esterification: The final steps involve acetylation of the fused ring system followed by esterification with ethyl benzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The imidazole and triazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 4-{[2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Imidazole derivatives: Known for their broad range of biological activities.

    Triazole derivatives: Used in antifungal and anticancer drugs.

    Benzoate esters: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its fused ring system, which combines the properties of both imidazole and triazole rings, leading to a compound with potentially enhanced biological activities.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-[[2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C17H19N5O4/c1-3-13-19-17-20-15(24)12(22(17)21-13)9-14(23)18-11-7-5-10(6-8-11)16(25)26-4-2/h5-8,12H,3-4,9H2,1-2H3,(H,18,23)(H,19,20,21,24)

InChI Key

XJMVPLORHPFNIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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